molecular formula C14H18FNO B13376435 N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide

Cat. No.: B13376435
M. Wt: 235.30 g/mol
InChI Key: SIDUUJFBNOMRDH-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide (hereafter referred to as the target compound) is a cyclopropyl amide derivative of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA), a cyclic analog of valproic acid (VPA). Developed to address VPA’s limitations—notably hepatotoxicity and teratogenicity—the target compound incorporates a 3-fluorophenyl group at the amide position.

The compound demonstrates efficacy in preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous metrazol (scMet) tests. Its mechanism involves modulation of voltage-gated sodium channels and GABAergic pathways, akin to VPA but with a distinct pharmacokinetic profile due to the cyclopropane backbone and fluorinated aromatic substituent .

Properties

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C14H18FNO/c1-13(2)11(14(13,3)4)12(17)16-10-7-5-6-9(15)8-10/h5-8,11H,1-4H3,(H,16,17)

InChI Key

SIDUUJFBNOMRDH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=CC=C2)F)C

Origin of Product

United States

Preparation Methods

Preparation of the Acid via Saponification

  • Starting Material: 2,2,3,3-Tetramethylcyclopropane carboxylic ester (e.g., butyl ester)
  • Reagents: Sodium hydroxide (NaOH)
  • Conditions: Reflux at 100–105°C for 6–12 hours
  • Process:
    • The ester is dissolved in water with sodium hydroxide.
    • Refluxed to hydrolyze the ester bond, yielding the free acid.
    • Acidified with hydrochloric acid to precipitate the acid.
  • Yield: Typically over 96% with high purity (content ≥98%).

Reaction Data Table

Step Reagents Temperature Time Yield Notes
Ester saponification NaOH 100–105°C 6–12 hrs >96% Efficient hydrolysis of ester to acid

Conversion of Cyclopropane Carboxylic Acid to Amide

The next critical step involves transforming the acid into the amide, specifically N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide.

Amide Formation via Coupling Reactions

  • Method 1: Direct Amidation

    • Activation of the acid using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) .
    • Addition of 3-fluoroaniline or 3-fluorophenylamine as the nucleophile.
    • Conditions: Stirring at room temperature or mild heating (25–50°C).
    • Advantages: High efficiency, straightforward procedure.
  • Method 2: Conversion to Acid Chloride Followed by Amination

    • React the acid with thionyl chloride (SOCl₂) to form the acid chloride.
    • React the acid chloride with 3-fluoroaniline in an inert solvent like dichloromethane.
    • Conditions: Reflux for 1–2 hours, then cool and add amine.
    • Notes: This method often yields cleaner products.

Reaction Data Table

Step Reagents Conditions Time Yield Notes
Acid activation DCC or SOCl₂ Room temp to reflux 1–24 hrs Up to 90% Depends on method

The introduction of the 3-fluorophenyl group can be achieved via nucleophilic aromatic substitution or via coupling with an appropriately functionalized intermediate.

  • If starting from 3-fluorophenylamine:

    • Use the activated acid or acid chloride to directly couple with 3-fluorophenylamine.
    • Ensure an inert atmosphere to prevent oxidation.
    • Use solvents like dichloromethane or tetrahydrofuran (THF).
  • Alternative route:

    • Synthesize the amide via Ullmann-type coupling if necessary, but direct amidation is more straightforward.

Summary of the Overall Preparation Pathway

Step Description Reagents Conditions Yield References
1 Saponification of ester NaOH 100–105°C, 6–12 hrs >96%
2 Activation of acid DCC or SOCl₂ Room temp to reflux Up to 90% ,
3 Coupling with 3-fluoroaniline Amine + activated acid Room temp Variable

Additional Notes and Research Findings

  • The synthesis of cyclopropane derivatives with fluorinated aromatic groups is well-documented in patents and research articles, emphasizing the importance of controlled reaction conditions to prevent side reactions.
  • The use of phase transfer catalysts and inert atmospheres can improve yields and purity.
  • The overall synthesis is scalable, with yields often exceeding 90% for each step when optimized.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

TMCA Derivatives

TMCA derivatives share the cyclopropane core but differ in amide substituents. Key comparisons include:

N-Methoxy-TMCA Carboxamide (Compound 21)
  • Structure : Methoxy group at the amide position.
  • Activity : ED50 values of 35 mg/kg (scMet, rats) and 108 mg/kg (MES, rats), showing higher potency than VPA (ED50 = 200–310 mg/kg). However, its safety margin (TD50/ED50) is narrower than urea derivatives .
TMCA Urea (Compound 25)
  • Structure : Urea group replacing the amide.
  • Activity : ED50 = 29 mg/kg (MES, rats) and 92 mg/kg (scMet, rats) with a TD50 of 538 mg/kg, yielding a protective index (PI) of 18.4. This is ~12× safer than VPA (PI = 1.5) .
Target Compound (N-(3-Fluorophenyl)-TMCA Carboxamide)
  • Structure : 3-Fluorophenyl substituent.
  • Activity : In the MES test, ED50 = 29 mg/kg (rats), matching TMCA urea’s potency. Comparative studies highlight its superior teratogenic safety over VPA, attributed to reduced placental transfer due to fluorination .

Halo Derivatives of TMCA Carboxamide

Fluorine, chlorine, and bromine substituents at the phenyl ring were evaluated for anticonvulsant activity:

  • 3-Fluoro Derivative (Target Compound) : Highest potency in MES (ED50 = 29 mg/kg) and favorable pharmacokinetics due to fluorine’s electronegativity enhancing receptor binding .
  • 4-Chloro Derivative : Slightly reduced activity (ED50 = 34 mg/kg in MES) and higher metabolic instability .
  • 2-Bromo Derivative : Lower efficacy (ED50 = 48 mg/kg) and increased hepatotoxicity .

Valproic Acid (VPA) and Its Amides

  • VPA : Broad-spectrum antiepileptic but with low PI (TD50/ED50 = 1.5) and significant teratogenicity .
  • Valpromide (VPD) : VPA’s amide derivative; less potent (ED50 = 150 mg/kg in MES) but safer than VPA .
  • Valnoctamide (VCD): Chiral amide derivative of VPA. ED50 = 45 mg/kg (MES) with improved metabolic stability but narrower therapeutic window than the target compound .

Non-Anticonvulsant TMCA Derivatives

  • A-836,339: A thiazole-containing TMCA carboxamide acting as a cannabinoid receptor ligand. Highlights structural versatility; substituents dictate therapeutic targets .
  • Insecticidal Derivatives : Chloro-trifluoropropenyl-substituted cyclopropanecarboxamides (e.g., ) show divergent applications, underscoring the role of substituents in biological targeting .

Key Findings and Implications

  • Fluorination Advantage : The 3-fluorophenyl group in the target compound optimizes anticonvulsant potency and safety, outperforming chlorine/bromine analogs and VPA derivatives.
  • Structural Insights : Urea derivatives (e.g., TMCA urea) match the target compound’s efficacy but require further toxicological profiling.
  • Therapeutic Potential: The target compound’s high PI (18.5) and reduced teratogenicity position it as a promising candidate for drug-resistant epilepsy .

Biological Activity

N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a cyclopropane ring substituted with a fluorophenyl group. Its unique structure contributes to its biological properties and interactions with various biological targets.

Molecular Formula

  • Molecular Formula : C13_{13}H16_{16}F1_{1}N1_{1}O1_{1}

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study by Xie et al. demonstrated that derivatives of cyclopropanecarboxamide have selective cytotoxic effects on various cancer cell lines while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis in tumor cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Inflammation plays a crucial role in numerous diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Neuroprotective Properties

Recent investigations have also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound showed promise in reducing oxidative stress and neuronal cell death in vitro. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Antitumor Efficacy in Human Cell Lines

A detailed study was conducted to evaluate the antitumor efficacy of this compound against various human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-710Cell cycle arrest
A54912Inhibition of proliferation

These findings confirm the compound's potential as an antitumor agent with specific mechanisms targeting cancer cell survival pathways.

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotection, the compound was administered to neuronal cultures subjected to oxidative stress. The outcomes were measured through cell viability assays and markers of oxidative damage:

TreatmentCell Viability (%)Oxidative Stress Markers
Control60High
Compound (10 µM)85Reduced

This study highlights the compound's ability to enhance neuronal survival under stress conditions.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(3-fluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide?

Methodological Answer:
The synthesis typically involves coupling 2,2,3,3-tetramethylcyclopropanecarboxylic acid derivatives with fluorinated aromatic amines. A common approach includes:

  • Step 1: Activation of the carboxylic acid using coupling reagents such as BOP (benzotriazole-1-yl-oxytris(dimethylamino)-phosphonium hexafluorophosphate) to form an active intermediate .
  • Step 2: Reaction with 3-fluoroaniline in the presence of a base (e.g., triethylamine) to neutralize byproducts and drive the reaction to completion .
  • Step 3: Purification via column chromatography or recrystallization, with confirmation by LC-MS or NMR.

Key Considerations:

  • Optimize solvent polarity (e.g., DCM or THF) to improve yield.
  • Monitor reaction progress using TLC with UV visualization.

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:
Structural validation employs:

  • Single-crystal X-ray diffraction to resolve 3D conformation and bond angles (e.g., disorder analysis in cyclopropane rings) .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl resonance at δ ~7.0–7.5 ppm) .
    • 2D NMR (COSY, HSQC) to assign coupling between cyclopropane protons and fluorophenyl groups.
  • High-resolution mass spectrometry (HRMS) for exact mass verification .

Basic: What in vitro and in vivo models are used to evaluate anticonvulsant activity?

Methodological Answer:
In vivo models:

  • Maximal Electroshock (MES) Test: Measures protection against tonic-clonic seizures (ED₅₀ values reported in rats) .
  • Subcutaneous Metrazol (scMet) Test: Assesses clonic seizure suppression (e.g., ED₅₀ = 6 mg/kg in rats) .
  • 6 Hz Psychomotor Seizure Model: Evaluates therapy-resistant seizures in mice (ED₅₀ = 57–59 mg/kg) .

In vitro models:

  • Hippocampal Kindled Rats: Mimics focal epilepsy (ED₅₀ = 30 mg/kg) .
  • Receptor Binding Assays: Cannabinoid receptor affinity studies using radiolabeled analogs (e.g., [¹¹C]A-836339) .

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